molecular formula C30H34N2O2S3 B3406501 decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate CAS No. 328032-64-0

decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate

Cat. No.: B3406501
CAS No.: 328032-64-0
M. Wt: 550.8 g/mol
InChI Key: UAZZTOFTEJESMV-QOCHGBHMSA-N
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Description

Decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the cyclopenta[b]pyridine core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions typically involve the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) under basic conditions .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

Decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include sulfurizing agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Mechanism of Action

The mechanism of action of decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The thiophene ring system allows for high resonance energy and electrophilic reactivity, facilitating interactions with biological molecules and electronic materials . The compound’s unique structure enables it to participate in various biochemical and electronic processes, making it a versatile tool in research and industry .

Properties

IUPAC Name

decyl 2-[[(7Z)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O2S3/c1-2-3-4-5-6-7-8-9-16-34-27(33)21-37-30-25(20-31)28(26-13-11-18-36-26)24-15-14-22(29(24)32-30)19-23-12-10-17-35-23/h10-13,17-19H,2-9,14-16,21H2,1H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZZTOFTEJESMV-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC(=O)CSC1=C(C(=C2CC/C(=C/C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate
Reactant of Route 3
Reactant of Route 3
decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate
Reactant of Route 4
Reactant of Route 4
decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate
Reactant of Route 5
decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate
Reactant of Route 6
Reactant of Route 6
decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate

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